molecular formula C17H25NO3 B8176840 tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate

tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate

Cat. No.: B8176840
M. Wt: 291.4 g/mol
InChI Key: VMURKFSSSFKYRV-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a vinylphenoxy group, and a butyl chain linked to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(3-vinylphenoxy)butyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The vinyl group can undergo polymerization, leading to the formation of cross-linked networks. These interactions are crucial for its applications in drug delivery and materials science.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the vinylphenoxy group, making it less versatile in polymerization reactions.

    4-(3-vinylphenoxy)butyl bromide: Contains a reactive bromide group, making it more suitable for substitution reactions.

    tert-Butyl (4-hydroxybutyl)carbamate: Contains a hydroxyl group instead of a vinyl group, affecting its reactivity and applications.

Uniqueness

tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate is unique due to the presence of both a vinyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in organic synthesis, drug delivery, and materials science.

Properties

IUPAC Name

tert-butyl N-[4-(3-ethenylphenoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-5-14-9-8-10-15(13-14)20-12-7-6-11-18-16(19)21-17(2,3)4/h5,8-10,13H,1,6-7,11-12H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMURKFSSSFKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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